5-nitro-nicotinate d'éthyle

Vue d'ensemble

Description

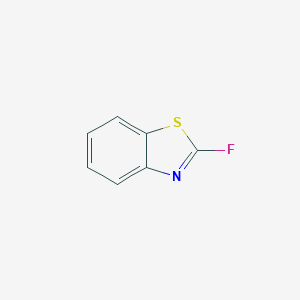

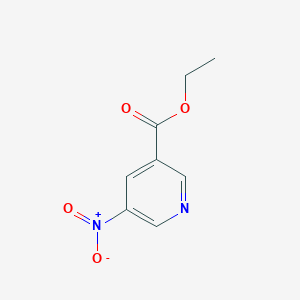

Ethyl 5-nitro-nicotinate, also known as Ethyl 5-nitro-nicotinate, is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 5-nitro-nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-nitro-nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications antioxydantes et anti-âge

La nicotinamide, un dérivé de l'acide nicotinique, s'est avérée posséder des propriétés antioxydantes et est utilisée dans les produits de soin de la peau pour contrôler le vieillissement et la pigmentation de la peau . Le 5-nitro-nicotinate d'éthyle, étant un dérivé de l'acide nicotinique, peut partager des propriétés similaires et pourrait potentiellement être utilisé dans le développement de produits de soin de la peau.

Contrôle de la pigmentation

La nicotinamide s'est avérée inhiber le processus de pigmentation de la peau . Compte tenu de la similitude structurelle, le this compound pourrait potentiellement être exploré pour ses effets sur la pigmentation de la peau.

3. Synthèse de systèmes cycliques saturés chiraux Le nicotinate d'éthyle a été utilisé dans la synthèse énantiosélective de systèmes cycliques saturés chiraux impliquant la pipéridine ou le cyclohexane . Le this compound, en raison de sa structure similaire, pourrait également être utilisé dans des réactions chimiques similaires.

Production industrielle de l'acide nicotinique

Le this compound pourrait potentiellement être utilisé comme matière première dans la production industrielle de l'acide nicotinique . L'acide nicotinique, également connu sous le nom de niacine, est une forme de vitamine B3 et a diverses applications en médecine et dans l'industrie.

Orientations Futures

While specific future directions for Ethyl 5-nitro-nicotinate are not available, indole derivatives, which are structurally similar, have been found to possess diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Mécanisme D'action

Target of Action

Ethyl 5-nitro-nicotinate is a derivative of nicotinic acid, also known as niacin . The primary targets of niacin and its derivatives are the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in transmitting signals in the nervous system .

Mode of Action

Nicotine acts as an agonist at nicotinic acetylcholine receptors . It binds to these receptors on dopaminergic neurons in the cortico-limbic pathways . Methyl nicotinate, on the other hand, is thought to involve peripheral vasodilation

Biochemical Pathways

Three pathways have been identified: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways involve a series of enzymatic reactions that break down nicotine into simpler compounds . It’s possible that Ethyl 5-nitro-nicotinate may be metabolized through similar pathways.

Pharmacokinetics

Nicotine is rapidly absorbed and distributed throughout the body . It’s metabolized in the liver and excreted in the urine . The bioavailability of Ethyl 5-nitro-nicotinate could be influenced by similar factors, including absorption rate, distribution pattern, metabolic stability, and excretion rate.

Result of Action

Nicotine stimulates neurons and ultimately blocks synaptic transmission . Methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application

Analyse Biochimique

Biochemical Properties

As a derivative of nicotinic acid, it may interact with enzymes, proteins, and other biomolecules involved in the metabolism of niacin

Cellular Effects

The specific cellular effects of Ethyl 5-nitro-nicotinate are currently unknown. Given its structural similarity to niacin, it may influence cell function in a manner similar to this vitamin. Niacin plays a crucial role in cellular metabolism, impacting cell signaling pathways, gene expression, and metabolic processes

Molecular Mechanism

The molecular mechanism of action of Ethyl 5-nitro-nicotinate is not well-studied. It may exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression. These hypotheses are based on the known actions of niacin and its derivatives .

Metabolic Pathways

Ethyl 5-nitro-nicotinate may be involved in metabolic pathways related to niacin metabolism . Niacin is involved in the synthesis of NAD+, a crucial cofactor in cellular metabolism

Transport and Distribution

It may interact with transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

ethyl 5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-2-14-8(11)6-3-7(10(12)13)5-9-4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCBVKXZBZVCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70535091 | |

| Record name | Ethyl 5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-89-1 | |

| Record name | 3-Pyridinecarboxylic acid, 5-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.